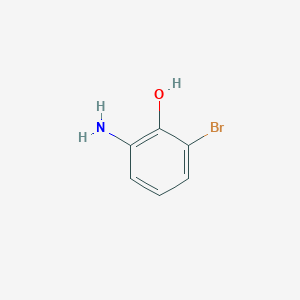

2-Amino-6-bromophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBRHADLNRMHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573732 | |

| Record name | 2-Amino-6-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-50-6 | |

| Record name | 2-Amino-6-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-bromophenol synthesis pathway from 2-nitrophenol

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromophenol from 2-Nitrophenol

Abstract

This technical guide provides a comprehensive overview of a reliable two-step synthesis pathway for producing this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the electrophilic bromination of 2-nitrophenol to yield the intermediate, 6-bromo-2-nitrophenol. This is followed by the chemoselective reduction of the nitro group to an amine, affording the final product. This document furnishes detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes workflow diagrams generated using Graphviz to illustrate the synthesis pathway and experimental procedures. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this synthetic route.

Overall Synthesis Pathway

The conversion of 2-nitrophenol to this compound is efficiently achieved in two sequential steps:

-

Electrophilic Aromatic Substitution: Bromination of the starting material, 2-nitrophenol, to introduce a bromine atom at the 6-position.

-

Chemoselective Reduction: Reduction of the nitro group on the intermediate, 6-bromo-2-nitrophenol, to form the corresponding amino group.

Step 1: Electrophilic Bromination of 2-Nitrophenol

Principle and Regioselectivity

The bromination of 2-nitrophenol is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating meta-director. The positions ortho (6-position) and para (4-position) to the hydroxyl group are therefore highly activated. Consequently, the incoming bromine electrophile is directed primarily to these positions. This leads to the formation of 6-bromo-2-nitrophenol.

Experimental Protocol

This protocol is adapted from established methods for the bromination of nitrophenols.[1][2]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-nitrophenol in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-nitrophenol solution at room temperature over a period of 2-3 hours.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Subsequently, warm the reaction mixture on a steam bath to approximately 85°C for one hour to help drive the reaction to completion and expel excess bromine.[1]

-

Work-up: Cool the reaction mixture and pour it into cold water with stirring.[1]

-

Isolation: The pale yellow crystalline product, 6-bromo-2-nitrophenol, will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid first with a 50% aqueous acetic acid solution, followed by a thorough washing with cold water to remove any remaining acid.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol or aqueous acetic acid. Dry the purified product in a vacuum oven at 40–60°C.

Quantitative Data

| Parameter | Value/Description | Reference |

| Starting Material | 2-Nitrophenol | - |

| Reagents | Bromine, Glacial Acetic Acid | [1] |

| Stoichiometry | ~2.35 moles of Br₂ per mole of nitrophenol | [1] |

| Solvent | Glacial Acetic Acid | [1] |

| Reaction Time | 3-4 hours | [1] |

| Reaction Temp. | Room temperature, then ~85°C | [1] |

| Typical Yield | 85-94% | [1] |

| Product | 6-Bromo-2-nitrophenol | |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 66-70°C |

Step 2: Chemoselective Reduction of 6-Bromo-2-nitrophenol

Principle and Method Selection

The reduction of the nitro group in 6-bromo-2-nitrophenol to an amine must be performed under conditions that do not cleave the carbon-bromine bond (hydrodebromination). While standard catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient for nitro reduction, it often leads to undesired dehalogenation.[3][4] Therefore, alternative, more chemoselective methods are required.

Common strategies include:

-

Catalytic Hydrogenation with Raney Nickel: This catalyst is less prone to causing dehalogenation of aryl halides compared to palladium-based catalysts.[3][4]

-

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) is a classic, robust, and cost-effective method that is well-suited for preserving halogen substituents.[3][4]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst and avoids the need for high-pressure hydrogen gas.[3][5]

Experimental Protocols

-

Setup: To a round-bottom flask fitted with a reflux condenser, add 6-bromo-2-nitrophenol, ethanol, and water.

-

Reagent Addition: Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) until it is slightly alkaline. The product may precipitate or can be extracted.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.

-

Setup: In a hydrogenation vessel, dissolve 6-bromo-2-nitrophenol in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of methanol-wet Raney Nickel to the solution.[3]

-

Reaction: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂), typically using a hydrogen-filled balloon to maintain a slight positive pressure.

-

Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, purge the vessel again with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with the solvent used for the reaction.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization.

Comparative Data for Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Iron/Acid | Fe powder, HCl, EtOH/H₂O, Reflux | Cost-effective, reliable, good for preserving halogens.[4] | Generates significant metal waste, can require tedious work-up.[3] |

| Raney Nickel | Raney Ni, H₂ (balloon), Methanol, RT | High efficiency, excellent for avoiding dehalogenation.[3][4] | Raney Ni is pyrophoric and requires careful handling; requires H₂ gas. |

| Tin(II) Chloride | SnCl₂, HCl, Ethanol, Reflux | Mild conditions, good functional group tolerance.[4] | Stoichiometric amounts of tin salts are produced as waste. |

| Transfer Hydrogenation | Hydrazine hydrate, Catalyst (e.g., Pd/C, Raney Ni), Methanol, RT | Avoids use of H₂ gas, generally mild conditions.[3] | Hydrazine is highly toxic; exotherm may be observed. |

Safety Considerations

-

2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood.

-

Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.

-

Raney Nickel: Can be pyrophoric, especially when dry. Must be handled as a slurry in water or alcohol and never allowed to dry in the air.

-

Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood.

-

Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable. Ensure no ignition sources are nearby.

Conclusion

The synthesis of this compound from 2-nitrophenol is a robust and high-yielding two-step process. The initial electrophilic bromination proceeds with predictable regioselectivity, affording the 6-bromo-2-nitrophenol intermediate. The subsequent reduction of the nitro group requires careful selection of reagents to ensure chemoselectivity and prevent hydrodebromination. Methods such as reduction with iron in acidic media or catalytic hydrogenation with Raney Nickel are particularly effective. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.

References

Physical and chemical properties of 2-Amino-6-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-6-bromophenol (CAS No: 28165-50-6), a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and outlines essential safety and handling procedures. The information is presented to support its application in research and development, particularly within the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

This compound is a halogenated aromatic compound containing amino and hydroxyl functional groups. These groups confer specific reactivity, making it a versatile building block for the synthesis of more complex molecules. Its core properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 28165-50-6 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 83-84°C | [2] |

| Boiling Point | 246.4 ± 25.0 °C (Predicted) | [2] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)O)N | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry techniques and procedures reported for analogous compounds.

A common route for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. This example outlines the conceptual steps for synthesizing this compound from 2-bromo-6-nitrophenol.

Objective: To synthesize this compound by reducing the nitro group of 2-bromo-6-nitrophenol.

Materials:

-

2-bromo-6-nitrophenol

-

Ethanol (or other suitable solvent like Tetrahydrofuran)

-

Reducing agent (e.g., Tin(II) chloride, Iron powder in acidic medium, or catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid (if using metal-based reduction)

-

Sodium bicarbonate or Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-bromo-6-nitrophenol in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Reducing Agent:

-

For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C).

-

For Metal/Acid Reduction: Add iron powder and slowly add hydrochloric acid while stirring.

-

-

Reaction:

-

For Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

For Metal/Acid Reduction: Heat the mixture to reflux and stir for several hours until the starting material is consumed.

-

-

Work-up:

-

For Hydrogenation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

For Metal/Acid Reduction: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

-

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product.

Caption: Conceptual workflow for the synthesis of this compound.

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the synthesized compound.

-

Method: A small sample is dissolved in the mobile phase and injected into an HPLC system equipped with a C18 column and a UV detector.

-

Typical Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Purity Assessment: Purity is determined by the relative area of the main product peak compared to the total area of all peaks.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Method: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.

-

Expected ¹H NMR Spectra: The spectrum should show distinct signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The splitting patterns and integration values will confirm the substitution pattern on the benzene ring.

-

Expected ¹³C NMR Spectra: The spectrum will show six distinct signals for the aromatic carbons, confirming the structure.

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: A sample is analyzed using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (approx. 188.02). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be visible as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 188 and 190).

Caption: Typical analytical workflow for chemical characterization.

Reactivity and Potential Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

-

The amino group can undergo diazotization, acylation, and alkylation reactions.

-

The hydroxyl group can be alkylated or acylated.

-

The aromatic ring is activated by the amino and hydroxyl groups, making it susceptible to further electrophilic substitution.

-

The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse functionalities.

These reactive sites make it a key starting material for building heterocyclic structures, such as benzoxazoles, which are important scaffolds in drug discovery.

Safety and Handling

This compound is classified as hazardous.[1] It is crucial to handle this chemical with appropriate safety precautions.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life.[1] |

| Hazardous to the aquatic environment, long-term hazard | H410 | Very toxic to aquatic life with long lasting effects.[1] |

Handling and Storage Recommendations:

-

Handling: Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3] Keep away from heat, sparks, and open flames.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always refer to a current Safety Data Sheet (SDS) before handling the material.

References

2-Amino-6-bromophenol CAS number and molecular structure

An In-depth Technical Guide to 2-Amino-6-bromophenol

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, representative experimental protocols, and safety information.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound containing an amino group, a hydroxyl group, and a bromine atom attached to a benzene ring.

-

Synonyms: 2-Bromo-6-aminophenol, 6-Amino-2-bromophenol[1]

Molecular Structure Representations:

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | |

| Melting Point | 83-84 °C | [6] |

| Boiling Point | 246.4 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| Flash Point | 102.8 ± 23.2 °C | [6] |

| LogP | 1.82 | [6] |

| Vapour Pressure | 0.0 ± 0.5 mmHg at 25°C | [6] |

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Pictograms | Hazard Statement Codes |

| Acute Toxicity, Oral (Category 4) | Irritant, Environmental Hazard | H302: Harmful if swallowed[1][5] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | Environmental Hazard | H400: Very toxic to aquatic life[1][5] |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects[1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These are representative protocols based on established methods for structurally related compounds.

Representative Synthesis Protocol: Reduction of 2-Bromo-6-nitrophenol

This protocol describes a general method for the synthesis of this compound by the chemical reduction of its corresponding nitro precursor, 2-Bromo-6-nitrophenol. This approach is analogous to the synthesis of related aminophenols.[2][5][7]

Materials and Reagents:

-

2-Bromo-6-nitrophenol

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), Sodium bisulfite (NaHSO₃), or catalytic hydrogenation with H₂ over Pd/C or Rh/C)[2][5][7]

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

-

Ethyl acetate or Diethyl ether for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2-bromo-6-nitrophenol in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of 5% Rh/C or Pd/C to the solution.[5] Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

-

Method B (Chemical Reduction): Cool the solution in an ice bath. Slowly add a reducing agent like sodium dithionite or sodium bisulfite, portion-wise, while monitoring the reaction temperature.[2][7]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used in the reaction.[5]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

If a chemical reductant was used, the reaction mixture may require pH adjustment. Acidify with dilute HCl or neutralize as needed.

-

-

Extraction: Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate or diethyl ether.[7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel to obtain the pure product.[7]

General Analytical Protocols

The following protocols are for the characterization and purity assessment of the synthesized this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for quantitative analysis. The conditions are based on methods developed for other bromophenolic compounds.[8][9]

Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.

-

Column: Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent reverse-phase column.[8]

-

Mobile Phase:

-

Gradient Elution: A typical gradient might be: 2% B to 20% B over 0.1 min, then to 50% B over 15 min, then to 70% B over 20 min, and finally to 98% B over 5 min, followed by a hold.[8]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm (or scanned with DAD for optimal wavelength)

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.[10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure of the synthesized compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in an NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker 400 MHz or equivalent.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak.

-

¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Expected Spectra:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The spectrum should show six distinct signals for the aromatic carbons, corresponding to the structure of this compound.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. This compound | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound CAS#: 28165-50-6 [m.chemicalbook.com]

- 4. This compound | CAS 28165-50-6 [matrix-fine-chemicals.com]

- 5. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-6-bromophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data from public databases is limited, this guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated based on the chemical structure and established spectroscopic principles and should be used as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 1H | OH |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H |

| ~6.6 - 6.8 | Doublet | 1H | Ar-H |

| ~6.5 - 6.7 | Triplet | 1H | Ar-H |

| ~4.5 - 5.5 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 150 | C-OH |

| ~135 - 140 | C-NH₂ |

| ~120 - 125 | Ar-CH |

| ~118 - 122 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~105 - 110 | C-Br |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3600 | Strong, Broad | O-H Stretch |

| 3300 - 3500 | Medium, Doublet | N-H Stretch (asymmetric & symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Strong | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Strong | C=C Aromatic Ring Stretch |

| 1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| 1000 - 1100 | Medium | C-N Stretch |

| 600 - 800 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 187/189 | High | [M]⁺ (Molecular ion with ³⁵Br/³⁷Br) |

| 108 | Medium | [M - Br]⁺ |

| 80 | Medium | [M - Br - CO]⁺ |

| 53 | Low | [C₄H₅]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Solubility Profile of 2-Amino-6-bromophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-6-bromophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the solubility of structurally analogous compounds. Furthermore, it details established experimental protocols for determining solubility, empowering researchers to ascertain precise solubility data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, providing both foundational knowledge and practical methodologies for handling substituted aminophenols.

Introduction to this compound

This compound is an aromatic organic compound featuring an amino group and a bromine atom ortho to a hydroxyl group on a benzene ring. This substitution pattern imparts a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. The solubility of this compound in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of end products.

Predicted and Analogous Solubility Data

The following table summarizes the qualitative solubility of structurally related compounds—2-aminophenol, 4-aminophenol, 2-bromophenol, and 4-bromophenol—in common organic solvents. This information serves as a useful proxy for estimating the solubility behavior of this compound.

| Solvent Class | Solvent | 2-Aminophenol[1][2][3][4] | 4-Aminophenol[5][6][7][8][9][10] | 2-Bromophenol[11] | 4-Bromophenol |

| Protic Polar | Methanol | Soluble | Moderately Soluble | Soluble | Soluble |

| Ethanol | Soluble | Slightly Soluble | Soluble | Soluble | |

| Aprotic Polar | Acetone | Soluble | Soluble | Soluble | N/A |

| Acetonitrile | Very Soluble | Soluble | N/A | N/A | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Very Soluble | N/A | N/A | |

| Ethyl Acetate | Very Soluble | Soluble | N/A | N/A | |

| Nonpolar | Chloroform | Slightly Soluble | Insoluble | Slightly Soluble | Soluble |

| Diethyl Ether | Slightly Soluble | Slightly Soluble | Soluble | N/A | |

| Toluene | Slightly Soluble | Slightly Soluble | N/A | N/A | |

| Benzene | Insoluble | Insoluble | N/A | N/A |

N/A: Data not available in the searched sources.

Based on this analogous data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents like toluene and benzene.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following are standard methodologies suitable for determining the solubility of solid organic compounds like this compound in organic solvents.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a calibration curve.

Gravimetric Method

This is a straightforward method for determining solubility, particularly when the solvent is volatile.[14][15][16][17]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sample Collection: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the decomposition point of the solute, until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration can be a rapid and accurate method to determine solubility, especially its pH-dependent solubility in aqueous-organic mixtures.[18][19][20][21]

Methodology:

-

Titration Setup: A known amount of the compound is suspended in the solvent system. A standardized titrant (acid or base) is added in small increments.

-

Potential Measurement: The potential of the solution is measured after each addition of the titrant using an appropriate electrode system (e.g., a pH electrode).

-

Data Analysis: The solubility is determined by analyzing the titration curve. The point at which the compound precipitates or dissolves, indicated by a change in the potential, allows for the calculation of the solubility limit under the specific conditions.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong predictive understanding can be derived from the behavior of analogous aminophenols and bromophenols. For applications requiring high precision, the experimental protocols detailed in this guide—namely the shake-flask, gravimetric, and potentiometric titration methods—provide robust frameworks for accurate solubility determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the development of efficient synthetic and formulation processes involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminophenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-aminophenol [chemister.ru]

- 10. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. pharmajournal.net [pharmajournal.net]

- 17. scribd.com [scribd.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Amino-6-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2-Amino-6-bromophenol (CAS No: 28165-50-6), a key intermediate in various synthetic applications. This document outlines the known hazards, precautionary measures, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. Adherence to these guidelines is critical for minimizing exposure risks and preventing adverse health effects.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 83-84 °C | [3][4] |

| Boiling Point | 246.4 ± 25.0 °C at 760 mmHg | [3][4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N | [1][2] |

| CAS Number | 28165-50-6 | [1][2][3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications.

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life | Warning | |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning |

Data sourced from PubChem and Sigma-Aldrich.[1][2]

Section 3: Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

1. Principle: Groups of animals are administered the test substance at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The primary goal is to identify a dose that causes evident toxicity without causing mortality, thereby reducing animal suffering.[2]

2. Test Animals: Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used.[2][5] Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.[2]

3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[2]

4. Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[5] The substance is administered orally in a single dose by gavage.[5] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

5. Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[2]

6. Main Study:

-

A group of animals is dosed at the selected starting level.

-

If no signs of toxicity are observed, the next higher dose level is used in another group of animals.

-

If signs of toxicity are observed, the same dose is administered to another group to confirm the effect.

-

If mortality occurs, the next lower dose level is used.

7. Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and changes in body weight for at least 14 days after dosing.[2]

8. Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[4]

Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna (Adapted from OECD Guideline 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

1. Principle: Young Daphnia (less than 24 hours old) are exposed to the test substance in a graded series of concentrations for 48 hours. The endpoint is the immobilization of the Daphnia, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[1]

2. Test Organisms: Neonate Daphnia magna (≤ 24-h old) are used.[6] They are obtained from healthy cultures maintained in the laboratory.[1]

3. Test Conditions:

-

Test vessels: Glass beakers.[7]

-

Test volume: Typically 80 mL of test solution in a 100 mL beaker.[7]

-

Temperature: 20 ± 1°C.[1]

-

Lighting: A 16-hour light and 8-hour dark photoperiod.[1]

-

Dilution water: Reconstituted hard water is commonly used.[7]

4. Procedure:

-

A geometric series of at least five test concentrations and a control are prepared.[1]

-

A specified number of young Daphnia (e.g., 10) are placed in each test vessel.[1]

-

The Daphnia are not fed during the test.[7]

-

The number of immobilized Daphnia is recorded at 24 and 48 hours.[8]

5. Data Analysis: The concentration that causes immobilization in 50% of the Daphnia (EC50) at 48 hours is determined using statistical methods.[9]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial. The following workflow outlines the necessary steps to be taken when working with this compound.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[4][10]

-

Skin Protection:

-

Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter cartridge is necessary.[5] All handling should ideally be performed in a chemical fume hood.[4]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13] |

| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][13] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.[4] Prevent the material from entering drains or waterways.[4]

Section 6: Potential Metabolic Pathways and Toxicological Mechanisms

While specific metabolic pathways for this compound have not been extensively studied, data from related bromophenols suggest several potential biotransformation routes. The primary aim of metabolism is to increase the water solubility of the compound to facilitate its excretion.

Studies on other brominated phenols, such as 2,4,6-tribromophenol, have shown that metabolism can involve debromination, hydroxylation, and methylation during Phase I.[10] These reactions are typically catalyzed by cytochrome P450 enzymes.[14] The resulting metabolites then undergo Phase II conjugation reactions, such as glucuronidation, sulfation, or glycosylation, to form water-soluble conjugates that can be readily excreted.[10][15]

The toxicity of some bromophenols has been linked to the induction of apoptosis (programmed cell death) via the mitochondrial pathway.[12] It is also plausible that reactive metabolites could be formed during metabolism, leading to cellular damage, although this has not been demonstrated for 2-bromophenol.[15]

Section 7: Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[4]

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should not be allowed to enter the environment.[4][16]

Disclaimer: This document is intended as a guide and is not exhaustive. All personnel handling this compound should be thoroughly trained in its hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Biological test method: acute lethality test using daphnia species - Canada.ca [canada.ca]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Metabolic Pathways of 2,4,6-Tribromophenol in Rice Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The metabolic fate and effects of 2-bromophenol in male Sprague-Dawley rats [spiral.imperial.ac.uk]

- 16. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-bromophenol: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromophenol, a halogenated aromatic amine with significant potential in various scientific and industrial applications. The document details the compound's physicochemical properties, historical context, and detailed synthesis protocols. Emphasis is placed on the common and effective method of its preparation via the reduction of 2-bromo-6-nitrophenol. Furthermore, this guide explores the broader applications of aminophenols and bromophenols in dye manufacturing and pharmaceutical development, providing valuable insights for researchers and professionals in these fields.

Introduction

This compound is a substituted aromatic compound belonging to the family of aminophenols. The presence of an amino group, a hydroxyl group, and a bromine atom on the benzene ring imparts unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis. While not as extensively documented as some of its isomers, this compound holds potential as a building block for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and fundamental properties.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and characterization. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28165-50-6 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Melting Point | 83-84 °C | [2] |

| Boiling Point (Predicted) | 246.4 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.768 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.22 ± 0.10 | [2] |

| Appearance | Tan crystalline powder | [2] |

| InChI | InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | [1] |

| InChIKey | LOBRHADLNRMHOO-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Br)O)N | [1] |

Note: Some of the data, such as boiling point, density, and pKa, are predicted values from chemical databases.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not well-documented in readily available literature. However, the broader history of aminophenols is closely tied to the development of synthetic organic chemistry in the 19th century. The industrial synthesis of aminophenols has historically been driven by the demand for dyes and photographic developers.[3]

The primary methods for synthesizing aminophenols involve the reduction of the corresponding nitrophenols.[3] Early methods utilized reducing agents like iron filings in acidic media.[3] The development of catalytic hydrogenation provided a more efficient and cleaner alternative. It is highly probable that this compound was first prepared through one of these established reduction methods from its nitro precursor, 2-bromo-6-nitrophenol. While a specific "discovery" paper has not been identified, its existence is noted in various chemical catalogs and databases.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the reduction of its corresponding nitro compound, 2-bromo-6-nitrophenol. This transformation can be achieved through several established reduction protocols. The overall synthetic workflow is depicted below.

Caption: General synthesis workflow for this compound.

Preparation of the Precursor: 2-Bromo-6-nitrophenol

The synthesis of the precursor, 2-bromo-6-nitrophenol, is a critical first step. A detailed experimental protocol is provided below.

Reaction: Nitration of 2-bromophenol.[4]

Materials:

-

2-Bromophenol

-

Concentrated Sulfuric Acid

-

Sodium Nitrate

-

Water

-

Ethyl Acetate

-

Saturated Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure: [4]

-

A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is cooled to room temperature.

-

Sodium nitrate (79.2 g, 0.932 mol) is added to the solution.

-

2-Bromophenol (60 mL, 0.516 mol) is added dropwise at a rate that maintains the reaction temperature below 25 °C.

-

The reaction mixture is stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

The resulting precipitate is dissolved in 320 mL of ethyl acetate.

-

The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 2-bromo-6-nitrophenol as a yellow solid (48.2 g, 42.8% yield).[4]

Reduction of 2-Bromo-6-nitrophenol to this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are applicable, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[5]

Reaction: Catalytic hydrogenation of 2-bromo-6-nitrophenol.

Materials:

-

2-Bromo-6-nitrophenol

-

Palladium on carbon (Pd/C) or Raney Nickel catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Filter aid (e.g., Celite)

General Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-bromo-6-nitrophenol in methanol or ethanol.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%) or Raney Nickel. Note: Raney Nickel may be preferred to minimize the risk of dehalogenation (removal of the bromine atom).[5]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a specialized autoclave).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for catalytic hydrogenation.

This classical method is robust and effective for the reduction of aromatic nitro compounds.[6][7]

Reaction: Reduction of 2-bromo-6-nitrophenol with tin and hydrochloric acid.

Materials:

-

2-Bromo-6-nitrophenol

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

General Procedure: [6]

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-bromo-6-nitrophenol and granulated tin.

-

Slowly add concentrated hydrochloric acid. The reaction is often exothermic and may require initial cooling.

-

Once the initial reaction subsides, heat the mixture to reflux with stirring. The reaction time will vary, but it is typically complete when the tin has mostly dissolved.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts and deprotonate the aminophenol. The pH should be strongly basic.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Applications in Synthesis

While specific, large-scale industrial applications of this compound are not widely reported, its structure suggests its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Synthesis

Ortho-aminophenols are key starting materials for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.[8] The amino and hydroxyl groups of this compound can be used to construct rings such as benzoxazoles.[8] The bromine atom provides a handle for further functionalization, for example, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents.

Dye Synthesis

Aminophenols are fundamental building blocks in the synthesis of azo dyes and other colorants.[9] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The substituents on the aminophenol ring, such as the bromine atom in this case, can influence the color and properties (e.g., lightfastness) of the final dye.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis is readily achievable through the reduction of 2-bromo-6-nitrophenol, a process for which several reliable methods exist. The physicochemical data provided in this guide serve as a useful reference for its characterization and handling. While its specific historical discovery remains obscure, its chemical nature places it within the important class of aminophenols, which have a rich history in industrial chemistry. The potential of this compound as a building block in the synthesis of pharmaceuticals and dyes warrants further exploration by researchers in these fields. This guide provides the foundational knowledge necessary for such endeavors.

References

- 1. This compound | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 4. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

2-Amino-6-bromophenol stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 2-Amino-6-bromophenol

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and success of their work. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 28165-50-6), a key intermediate in various synthetic applications. Understanding its stability profile is crucial for minimizing degradation, ensuring experimental reproducibility, and maintaining safety in the laboratory.

Recommended Storage Conditions and Handling

Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The compound is known to be stable under specific conditions, but deviations can lead to degradation. Aminophenols, in general, are susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen. This oxidation is often visually indicated by a color change of the material.

Table 1: Recommended Storage and Handling Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | Cool conditions slow down potential degradation reactions. Specific temperature depends on manufacturer recommendations. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation of the amino and phenol functional groups. |

| Light | Keep in a dark place; use amber vials | Protects the compound from photolytic degradation. |

| Container | Tightly sealed, closed vessels[1] | Prevents exposure to moisture and atmospheric oxygen. |

| Handling | Use in a chemical fume hood[1] | To avoid inhalation of the powder. |

Chemical Stability and Incompatibilities

The stability of this compound is influenced by its molecular structure, which includes a phenolic hydroxyl group, an amino group, and a bromine atom on an aromatic ring. These functional groups are susceptible to certain chemical reactions that can lead to degradation.

Table 2: Conditions and Materials to Avoid

| Category | Incompatible Agents/Conditions | Potential Outcome |

| Chemicals | Strong oxidizing agents[1] | Can lead to rapid and potentially hazardous oxidation reactions. |

| Strong acids and bases | May catalyze degradation or react with the functional groups. | |

| Environmental | Heat, flames, and sparks[1] | Risk of thermal decomposition and fire. |

| Moisture | Can facilitate hydrolytic degradation or other reactions. | |

| Direct sunlight/UV light | Can induce photolytic degradation. |

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, involve subjecting the compound to harsh conditions to accelerate its degradation.[2][3]

References

An In-depth Technical Guide to 2-Amino-6-bromophenol

This technical guide provides a comprehensive overview of 2-Amino-6-bromophenol, a halogenated aromatic amine of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related bromophenol compounds.

Chemical Identity and Synonyms

The nomenclature and identifiers for this compound are crucial for accurate documentation and research. Its formal IUPAC name is This compound . This compound is also known by several synonyms, which are often encountered in chemical catalogs and literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 28165-50-6[1][3][4][5] |

| Molecular Formula | C₆H₆BrNO[3][4][5] |

| Molecular Weight | 188.02 g/mol [3][4][5] |

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N[1][4] |

| Synonyms | 2-Bromo-6-aminophenol, 6-amino-2-bromophenol[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. A summary of its key properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 83-84 °C |

| Boiling Point | 246.4 ± 25.0 °C at 760 mmHg |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 102.8 ± 23.2 °C |

| Appearance | Solid |

| Solubility | Information not available |

Experimental Protocols

Synthesis of this compound via Reduction of 2-Bromo-6-nitrophenol

This protocol is a generalized procedure based on established methods for the reduction of nitrophenols.

Objective: To synthesize this compound by the reduction of 2-Bromo-6-nitrophenol.

Materials:

-

2-Bromo-6-nitrophenol

-

Reducing agent (e.g., Sodium bisulfite, Sodium dithionite, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Methanol, Water)

-

Acid (e.g., Hydrochloric acid) for workup

-

Base (e.g., Sodium hydroxide) for workup

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolution: Dissolve 2-Bromo-6-nitrophenol in a suitable solvent within a round-bottom flask equipped with a magnetic stir bar. The choice of solvent will depend on the selected reducing agent. For instance, aqueous ethanol or methanol is commonly used for reductions with sodium dithionite.

-

Reduction: Gradually add the reducing agent to the stirred solution. The reaction may be exothermic, and cooling with an ice bath might be necessary to control the temperature. If catalytic hydrogenation is employed, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Workup:

-

If the reaction was conducted under acidic or basic conditions, neutralize the mixture carefully.

-

If a solid catalyst was used, remove it by filtration.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude product in an organic solvent and wash it with water or brine in a separatory funnel to remove inorganic byproducts.

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture to yield the pure this compound.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Nitro compounds can be hazardous; handle them with care.

-

Hydrogenation reactions should be carried out with appropriate safety measures due to the flammability of hydrogen gas.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, the broader class of bromophenols, found in marine organisms and as industrial products, has been shown to interact with various cellular signaling pathways.[1][3]

Modulation of Calcium Signaling

Bromophenols have been demonstrated to disturb cellular Ca²⁺ signaling in neuroendocrine cells.[1][3] This disruption can affect numerous cellular processes, including hormone secretion. The potency of this effect is dependent on the number and position of the bromine atoms on the phenol ring.[1][3] For instance, 2,4-dibromophenol has been shown to reduce depolarization-induced Ca²⁺ elevations and can induce the release of Ca²⁺ from intracellular stores.[1][3] This suggests that this compound could potentially modulate similar pathways.

Caption: Potential modulation of cellular calcium signaling by bromophenols.

Neuroprotective and Anti-Alzheimer's Disease Potential

Several bromophenols isolated from red algae have exhibited potent inhibitory effects against key enzymes implicated in Alzheimer's disease, including cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3β (GSK-3β).[4] These compounds were also found to inhibit the aggregation of Aβ peptide.[4] Given these findings, this compound could be a candidate for investigation in the context of neurodegenerative diseases.

Caption: Potential targets of bromophenols in Alzheimer's disease pathways.

Experimental/Logical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below. This process begins with the selection of a suitable precursor and follows through to the purification and structural confirmation of the final product.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. epic.awi.de [epic.awi.de]

- 4. Anti-Alzheimer’s Disease Activity of Bromophenols from a Red Alga, Symphyocladia latiuscula (Harvey) Yamada - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Potential research areas involving 2-Amino-6-bromophenol

An In-depth Technical Guide to Potential Research Areas Involving 2-Amino-6-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a highly versatile and valuable building block in synthetic chemistry. Its unique structure, featuring amino, hydroxyl, and bromo functional groups on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, particularly heterocyclic systems and substituted aromatic compounds. Consequently, this compound is a key intermediate in the development of novel pharmaceuticals, agrochemicals, dyes, and advanced materials. This guide explores the core physicochemical properties, potential research applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 28165-50-6 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO | [1][2][3] |

| Molecular Weight | 188.02 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 83-84°C | [4] |

| Storage Temperature | 2-8°C | [4] |

| SMILES String | Nc1cccc(Br)c1O | [3] |

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N |[3] |

Table 2: Typical Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

|---|---|

| ¹H NMR | Chemical shifts corresponding to aromatic protons, as well as broad signals for the -NH₂ and -OH protons. The positions of the aromatic protons are influenced by the electronic effects of the three different substituents. |

| ¹³C NMR | Signals for six distinct aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the bromine will be shifted, as will the carbons bonded to the electron-donating -NH₂ and -OH groups. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3300-3400 cm⁻¹), N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-Br stretching. The broadness of the O-H peak may indicate hydrogen bonding.[5] |

Core Research Areas and Opportunities

The trifunctional nature of this compound opens up several promising avenues for research and development.

Synthesis of Heterocyclic Compounds: Phenoxazines

A primary application of this compound is in the synthesis of phenoxazines and their derivatives. Phenoxazines are a class of tricyclic heterocyclic compounds with significant interest due to their applications in materials science and pharmacology.[6] They are used as building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and fluorescent probes.[4][6] The synthesis typically involves the condensation of an o-aminophenol with a suitable coupling partner, such as a quinone or a di-haloarene.[6][7]

Medicinal Chemistry and Drug Development

The aminophenol scaffold is a well-established pharmacophore in drug discovery. Derivatives of bromophenols and aminophenols have demonstrated a wide spectrum of biological activities, making this compound a promising starting material for creating novel therapeutic agents.[8][9]

-

Anticancer Activity : Various aminophenol derivatives have been explored for their potential to induce apoptosis and cell cycle arrest in cancer cells.[8][9][10] The core structure can be modified to target different pathways in oncology.

-

Antioxidant Properties : Bromophenols are recognized for their potent antioxidant capabilities, largely due to their ability to scavenge free radicals.[8][10][11] Research into new derivatives could yield novel antioxidants for therapeutic or industrial use.

-

Antibacterial Agents : There is growing interest in bromophenols as antibacterial agents, with some derivatives showing efficacy against multidrug-resistant strains like MRSA.[12][13] This is a critical area of research given the rise of antibiotic resistance.

-

Enzyme Inhibition : Derivatives have been synthesized and evaluated as inhibitors of key enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating a range of diseases.[11][14]

-

Anti-inflammatory Effects : Phenolic compounds are known for their anti-inflammatory properties, and the 2-aminophenol structure can serve as a key element in designing inhibitors for enzymes in inflammatory cascades, like cyclooxygenases (COX).[9]

Table 3: Summary of Potential Biological Activities of Bromophenol/Aminophenol Derivatives